molecular formula C15H13ClN2O3S2 B2674453 (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide CAS No. 955228-54-3

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide

Cat. No.: B2674453
CAS No.: 955228-54-3
M. Wt: 368.85
InChI Key: PITOZHSYGHFFGW-ICFOKQHNSA-N
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Description

The compound is a derivative of thiazole . Thiazoles are a class of organic compounds that include a five-membered C3NS ring. Some thiazoles are used in commercial applications, particularly in the synthesis of dyes and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of halogen-substituted compounds with azo compounds .


Molecular Structure Analysis

Thiazole derivatives are known to have a planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may also have a similar structure.


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, they can be reduced electrochemically, forming both a stable radical anion and a dianion .


Physical and Chemical Properties Analysis

Thiazole derivatives are known to have high oxidative stability . The specific physical and chemical properties of this compound would depend on its exact structure.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, due to their spectroscopic, photophysical, and photochemical properties, are very useful for photodynamic therapy applications. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Structural Analysis

Li, Bond, Johansson, and van de Streek (2014) distinguished tautomerism in the crystal structure of a similar sulfonamide derivative using dispersion-corrected density functional theory calculations and comparison of calculated and measured 13C solid-state NMR spectra. This study emphasizes the importance of accurate structural characterization in the development of pharmaceuticals and materials (Li, Bond, Johansson, & van de Streek, 2014).

DNA Binding and Anticancer Activity

Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes demonstrated the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The study revealed that these complexes exhibit varying degrees of interaction with DNA, influencing their therapeutic efficacy and potential as anticancer agents (González-Álvarez et al., 2013).

Synthesis and Evaluation of Antimicrobial and Antiproliferative Agents

A study by Abd El-Gilil (2019) focused on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties. These compounds were screened for cytotoxic activity against different human cell lines and showed significant cytotoxic and antimicrobial activities. This research underscores the versatility of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the target they interact with. Some thiazole derivatives have shown antimicrobial activity .

Properties

IUPAC Name

(NZ)-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-18-14-12(16)4-3-5-13(14)22-15(18)17-23(19,20)11-8-6-10(21-2)7-9-11/h3-9H,1-2H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITOZHSYGHFFGW-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=C(C=CC=C2Cl)S/C1=N\S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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